molecular formula C19H18N2O7S B1429129 Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]- CAS No. 1384439-79-5

Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-

Cat. No. B1429129
M. Wt: 418.4 g/mol
InChI Key: RQNCFCQNLOYEHC-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]- is a useful research compound. Its molecular formula is C19H18N2O7S and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition and Mechanochemical Formation

The compound exhibits unique properties in solid-state molecular recognition, forming well-organized structures with a π-philic pocket susceptible to aromatic–aromatic interactions. This specific arrangement is maintained even after melting, and the compound can selectively embed aromatic molecules such as toluene into its crystal lattice via mechanochemical grinding, behaving as a selective π-philic mechanoreceptor. This characteristic is pivotal for its potential applications in mechanochemical formation of solvates and cocrystals, especially in the pharmaceutical industry (Dudek, Kostrzewa, Paluch, & Potrzebowski, 2018).

Inhibitory Properties and Synthesis

The compound is a part of a series of methylsulfonyl, sulfamoyl acetamides and ethyl acetates, which have shown promising results as selective COX-2 inhibitors. The synthesis of these compounds has led to derivatives characterized by desirable COX-inhibition and analgesic activity in vivo, highlighting the compound's potential in pharmaceutical applications, particularly in developing anti-inflammatory drugs (Consalvi et al., 2015).

Coordination Complexes and Antioxidant Activity

The compound has been utilized to synthesize novel coordination complexes with notable antioxidant activity. These complexes were developed using pyrazole-acetamide derivatives and demonstrated significant antioxidant activity in vitro, suggesting potential applications in developing therapeutic agents (Chkirate et al., 2019).

Chemoselective Acetylation and Drug Synthesis

It serves as a crucial intermediate in the natural synthesis of antimalarial drugs. The chemoselective acetylation process, using the compound as an intermediate, has been optimized for the monoacetylation of amino groups, highlighting its significance in the synthesis of pharmaceutical drugs (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-[1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7S/c1-10(22)20-13-5-3-4-12-17(13)19(26)21(18(12)25)14(9-29(2,27)28)11-6-7-15(23)16(24)8-11/h3-8,14,23-24H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNCFCQNLOYEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-
Reactant of Route 2
Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-
Reactant of Route 3
Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-
Reactant of Route 4
Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-
Reactant of Route 5
Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-
Reactant of Route 6
Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-

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